REACTION_CXSMILES
|
[N:1]1[N:2]=[N:3][N:4]2[C:9]=1[CH:8]=[CH:7][C:6]([C:10]#[N:11])=[N:5]2.Cl>[Pd].CO>[N:1]1[N:2]=[N:3][N:4]2[C:9]=1[CH:8]=[CH:7][C:6]([CH2:10][NH2:11])=[N:5]2
|
Type
|
CUSTOM
|
Details
|
was then shaken in a Parr hydrogenation apparatus at 40 psig for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through Celite
|
Type
|
WASH
|
Details
|
the filter cake was washed with MeOH (2×5 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 255 mg |
Name
|
|
Type
|
product
|
Smiles
|
N=1N=NN2N=C(C=CC21)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.29 mmol | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |